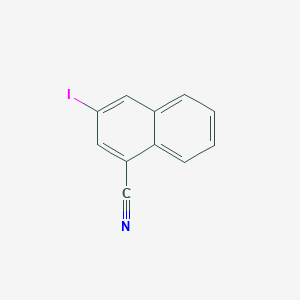

1-Cyano-3-iodonaphthalene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H6IN |

|---|---|

Peso molecular |

279.08 g/mol |

Nombre IUPAC |

3-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H |

Clave InChI |

GQCDDPVGVWVCPP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=C2C#N)I |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-Cyano-3-iodonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyano-3-iodonaphthalene, a key intermediate in various synthetic applications. The document details a proposed synthetic protocol, predicted physicochemical and spectroscopic properties, and essential safety information.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of both a cyano and an iodo group on the naphthalene scaffold offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This guide outlines a feasible synthetic route and provides predicted characterization data to aid researchers in its preparation and identification.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide.[1][2] The proposed starting material for this synthesis is 3-Amino-1-cyanonaphthalene. The overall reaction scheme is presented below.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Sandmeyer reaction.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound from 3-Amino-1-cyanonaphthalene.

Materials:

-

3-Amino-1-cyanonaphthalene

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium iodide (KI)

-

Deionized water

-

Diethyl ether

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-Amino-1-cyanonaphthalene in a cooled (0-5 °C) solution of concentrated sulfuric acid and water.

-

Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, maintaining the temperature of the reaction mixture between 0 and 5 °C with an ice bath.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization

Physicochemical Properties

| Property | Predicted Value for this compound | 1-Cyanonaphthalene | 1-Iodonaphthalene |

| Molecular Formula | C₁₁H₆IN | C₁₁H₇N | C₁₀H₇I |

| Molecular Weight | 279.08 g/mol | 153.18 g/mol | 254.07 g/mol |

| Appearance | Predicted to be a solid at room temperature | White to light yellow crystalline solid | Colorless to yellow liquid or solid |

| Melting Point | - | 35.5-38 °C | 2-6 °C |

| Boiling Point | - | 299 °C | 305 °C |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Soluble in ethanol. | Soluble in many organic solvents; slightly soluble in water.[9] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of substituted naphthalenes.[6][11][12] The electron-withdrawing nature of the cyano group and the deshielding effect of the iodine atom will influence the chemical shifts of the aromatic protons and carbons.

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 140 |

| Cyano Carbon | 115 - 120 |

| Carbon attached to Iodine | 90 - 100 |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the cyano group and the aromatic C-H and C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N stretch (nitrile) | 2220 - 2240 |

| C-I stretch | 500 - 600 |

| Aromatic C=C stretch | 1500 - 1600 |

| Aromatic C-H stretch | 3000 - 3100 |

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z |

| [M]⁺ | 279 |

| [M-I]⁺ | 152 |

| [M-CN]⁺ | 253 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 2: General experimental workflow for the synthesis and characterization of this compound.

Safety Information

-

3-Amino-1-cyanonaphthalene: Handle with care. It is an irritant and may be harmful if swallowed or inhaled.

-

Sodium nitrite: Oxidizer. Toxic if swallowed.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

-

Potassium iodide: May cause skin and eye irritation.

-

This compound: The toxicological properties have not been thoroughly investigated. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Sandmeyer reaction protocol offers a reliable route for its preparation. The tabulated physicochemical and spectroscopic data, based on analogous compounds, will serve as a valuable reference for researchers. Adherence to the outlined safety precautions is crucial when handling the reagents and the final product. This guide is intended to facilitate further research and application of this versatile chemical intermediate.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 1-Cyanonaphthalene(86-53-3) 1H NMR [m.chemicalbook.com]

- 4. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalene, 1-iodo- [webbook.nist.gov]

- 8. Naphthalene, 1-iodo- [webbook.nist.gov]

- 9. 1-Iodonaphthalene, 98% | Fisher Scientific [fishersci.ca]

- 10. 1-Iodonaphthalene(90-14-2) 1H NMR spectrum [chemicalbook.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]

1-Cyano-3-iodonaphthalene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-3-iodonaphthalene is a substituted naphthalene derivative of interest in organic synthesis and potentially in the development of novel therapeutics. Its bifunctional nature, featuring both a cyano and an iodo group on the naphthalene core, makes it a versatile building block for the introduction of diverse functionalities. This technical guide provides a summary of the available information on the physical and chemical properties of this compound, alongside a proposed synthetic strategy. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the related compounds, 1-cyanonaphthalene and 1-iodonaphthalene, to provide a comparative context for its expected properties.

Introduction

Naphthalene derivatives are a prominent class of compounds in medicinal chemistry and materials science. The introduction of iodo and cyano functionalities onto the naphthalene scaffold at specific positions can significantly influence the molecule's steric, electronic, and pharmacokinetic properties. The iodine atom can serve as a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The cyano group, a versatile functional group, can participate in various chemical transformations and can act as a key interacting element in biologically active molecules. This document aims to consolidate the known information regarding this compound.

Physicochemical Properties

Specific experimental data for this compound is not widely available in the public domain. However, the properties of the related isomers, 1-cyanonaphthalene and 1-iodonaphthalene, can provide valuable estimations.

Comparative Data of Related Naphthalene Derivatives

| Property | 1-Cyanonaphthalene | 1-Iodonaphthalene |

| Molecular Formula | C₁₁H₇N | C₁₀H₇I |

| Molecular Weight | 153.18 g/mol | 254.07 g/mol |

| Melting Point | 36-38 °C | 4 °C[1] |

| Boiling Point | 299 °C | 163-165 °C at 15 mmHg |

| Density | Not Available | 1.74 g/mL at 25 °C |

| Solubility | Not Available | Slightly soluble in water.[1] |

| Refractive Index | Not Available | n20/D 1.701 |

Synthesis and Experimental Protocols

A patented process outlines a general method for the preparation of 1-halo-3-cyano naphthalenes, which can be adapted for the synthesis of this compound.[2] The synthesis involves the conversion of a bromonaphthoate to a bromoamide, followed by dehydration to yield the 1-bromo-3-cyano naphthalene.[2] Subsequent halogen exchange or direct iodination from a suitable precursor could potentially yield the target compound.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway is based on established organic chemistry principles and the general methods described in the literature for the synthesis of related compounds.

Caption: Proposed synthetic pathway for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its two functional groups. The iodo group is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of more complex molecules.

The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design.

Given its synthetic versatility, this compound holds potential as a key intermediate in the synthesis of:

-

Novel Pharmaceutical Agents: The naphthalene scaffold is present in numerous approved drugs. The ability to functionalize both the 1 and 3 positions of the naphthalene ring allows for the exploration of diverse chemical space in the search for new drug candidates.

-

Organic Electronic Materials: Substituted naphthalenes are of interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

-

Molecular Probes: The naphthalene core is inherently fluorescent. Judicious functionalization can lead to the development of fluorescent probes for sensing and imaging applications.

Signaling Pathways and Drug Development

There is currently no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Its potential utility in drug development would be as a scaffold or intermediate for the synthesis of targeted molecules. The design of such molecules would depend on the specific biological target and the desired pharmacological effect.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the properties of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For 1-iodonaphthalene, the GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). It is reasonable to assume that this compound may have similar irritant properties.

Conclusion

This compound represents a promising but currently understudied chemical entity. Its synthesis is achievable through multi-step sequences from commercially available starting materials. The presence of two distinct and reactive functional groups on the naphthalene core provides a platform for the generation of diverse molecular structures with potential applications in drug discovery, materials science, and chemical biology. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Cyano-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyano-3-iodonaphthalene. The data presented herein are crucial for the structural elucidation and characterization of this and similar polysubstituted naphthalene derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines the predicted chemical shifts, coupling constants, and multiplicities, alongside a comprehensive experimental protocol for acquiring high-resolution NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the principle of additivity of substituent effects on the foundational chemical shifts of the naphthalene core. The presence of an electron-withdrawing cyano group and a halogen iodo group significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts. The predicted data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.25 | Doublet (d) | ~2.0 |

| H-4 | 8.40 | Doublet (d) | ~2.0 |

| H-5 | 7.95 | Doublet of doublets (dd) | ~8.5, 1.0 |

| H-6 | 7.65 | Triplet of doublets (td) | ~8.0, 1.5 |

| H-7 | 7.75 | Triplet of doublets (td) | ~8.0, 1.5 |

| H-8 | 8.10 | Doublet of doublets (dd) | ~8.5, 1.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the cyano and iodo substituents. The predicted broadband proton-decoupled ¹³C NMR data are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110.0 |

| C-2 | 138.0 |

| C-3 | 95.0 |

| C-4 | 135.0 |

| C-4a | 132.0 |

| C-5 | 130.0 |

| C-6 | 128.5 |

| C-7 | 129.0 |

| C-8 | 125.0 |

| C-8a | 134.0 |

| CN | 117.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

This section details a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a solid organic compound such as this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For non-polar to moderately polar aromatic compounds, deuterated chloroform (CDCl₃) is a common choice. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Receiver Gain: Optimized automatically by the spectrometer.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Proton Decoupling: Broadband decoupling (e.g., 'garp' or 'waltz16').

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

Visualization of Molecular Structure and Logical Numbering

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

Structure of this compound with atom numbering.

Deconstructing 1-Cyano-3-iodonaphthalene: An In-depth Mass Spectrometric Guide

For Immediate Release

[City, State] – In the intricate world of drug discovery and molecular analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into the molecular weight and fragmentation patterns of chemical entities. This technical guide offers a detailed interpretation of the mass spectrum of 1-cyano-3-iodonaphthalene, a compound of interest for researchers in medicinal chemistry and materials science. By dissecting its fragmentation pathways, we provide a foundational understanding for its identification and characterization.

Core Data Summary

The interpretation of the mass spectrum of this compound is predicated on the foundational principles of mass spectrometry, which involve the ionization of the molecule followed by its fragmentation into characteristic ions. The relative abundance of these ions provides a molecular fingerprint. The predicted significant peaks for this compound are summarized below.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Predicted) |

| 279 | [C₁₁H₆IN]⁺• (Molecular Ion) | Ionization of the parent molecule | High |

| 152 | [C₁₁H₆N]⁺ | Loss of an iodine radical (•I) | High |

| 126 | [C₁₀H₆]⁺• | Loss of a cyano radical (•CN) from the [M-I]⁺ ion | Moderate |

| 125 | [C₁₀H₅]⁺ | Loss of a hydrogen radical (•H) from the [C₁₀H₆]⁺• ion | Low |

Elucidating the Fragmentation Cascade

The fragmentation of this compound in a mass spectrometer is expected to proceed through a series of logical bond cleavages, driven by the stability of the resulting fragments. The aromatic naphthalene core provides a stable platform, influencing which fragmentation pathways are favored.

The initial event is the ionization of the parent molecule to form the molecular ion, [C₁₁H₆IN]⁺•, which will be observed at an m/z corresponding to its molecular weight (279 g/mol ). Due to the stability of the aromatic system, this peak is expected to be of high relative intensity.

The most probable primary fragmentation event is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This results in the loss of an iodine radical (•I), a neutral species with a mass of 127 amu. This fragmentation pathway leads to the formation of the 1-cyanonaphthalene cation at m/z 152. This peak is anticipated to be a major fragment in the spectrum, potentially the base peak, due to the high stability of the resulting cation.

Further fragmentation can occur from the [M-I]⁺ ion. A common fragmentation for aromatic nitriles is the loss of the cyano group as a radical (•CN), which has a mass of 26 amu. This would result in a fragment ion at m/z 126, corresponding to the naphthalene cation, [C₁₀H₆]⁺•.

A minor fragmentation pathway, characteristic of aromatic compounds, is the loss of a hydrogen radical (•H) from the naphthalene cation to form an ion at m/z 125.

Experimental Protocols

The predicted mass spectrum and fragmentation patterns described herein are based on standard electron ionization mass spectrometry (EI-MS) techniques. A typical experimental protocol would involve:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion.

-

Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field in the mass analyzer.

-

Detection: The separated ions are detected, and their relative abundance is recorded to generate the mass spectrum.

Visualizing the Fragmentation Pathway

To provide a clear visual representation of the proposed fragmentation cascade, the following diagram has been generated using the Graphviz DOT language.

Caption: Proposed fragmentation pathway of this compound.

This in-depth analysis provides a robust framework for the interpretation of the mass spectrum of this compound. The predicted fragmentation patterns, rooted in the fundamental principles of mass spectrometry and the known behavior of related chemical structures, offer a valuable resource for researchers in the fields of analytical chemistry, drug development, and materials science. By understanding these fragmentation pathways, scientists can confidently identify this compound and gain deeper insights into its chemical properties.

In-depth Technical Guide: FT-IR Spectroscopic Data for 1-Cyano-3-iodonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for 1-Cyano-3-iodonaphthalene. Due to the absence of publicly available experimental FT-IR spectra for this specific compound, this document leverages data from structurally related analogs, namely 1-cyanonaphthalene and 1-iodonaphthalene, to predict and interpret the vibrational spectrum of this compound.

Predicted FT-IR Spectroscopic Data

The infrared spectrum of this compound is expected to be a composite of the vibrational modes of the naphthalene core, the cyano (-C≡N) substituent, and the iodo (-I) substituent. The positions of these substituents will influence the exact frequencies of the aromatic C-H bending modes. Based on the analysis of related compounds, the following table summarizes the predicted characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Structural Feature | Reference Compounds & Notes |

| C-H Stretch (Aromatic) | 3100 - 3000 | Naphthalene Ring | Characteristic of C-H stretching in aromatic systems. |

| C≡N Stretch | 2230 - 2210 | Cyano Group | This is a strong, sharp absorption band characteristic of the nitrile functional group. The spectrum for 1-cyanonaphthalene shows a prominent peak in this region.[1] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Naphthalene Ring | A series of bands, often of variable intensity, corresponding to the skeletal vibrations of the aromatic rings. |

| C-H In-plane Bend (Aromatic) | 1300 - 1000 | Naphthalene Ring | The substitution pattern influences the specific frequencies and intensities of these bands. |

| C-H Out-of-plane Bend (Aromatic) | 900 - 650 | Naphthalene Ring | The pattern of these strong absorption bands is highly indicative of the substitution pattern on the naphthalene ring. |

| C-I Stretch | 600 - 500 | Iodo Group | The carbon-iodine stretching vibration is expected in the far-infrared region and may be weak. The IR spectrum for 1-iodonaphthalene can be referenced for this region.[2][3] |

Experimental Protocol: FT-IR Spectroscopy

The following provides a generalized, detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FT-IR spectrum of this compound for structural elucidation and functional group identification.

Materials and Equipment:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR accessory with a diamond or germanium crystal

-

Sample of this compound (solid powder)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions. The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent and adequate pressure is crucial for reproducible results.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

-

To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of this compound.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol to remove any residual sample.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the FT-IR spectrum of this compound based on available data from related compounds.

Caption: Logical workflow for the predictive FT-IR analysis of this compound.

References

Technical Guide: Iodonaphthonitriles - A Class of Compounds for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-Cyano-3-iodonaphthalene (also known as 3-Iodo-1-naphthonitrile) is not readily found in major chemical databases, and a specific CAS number has not been identified in the public domain. This suggests that it is a rare or novel compound. This guide will focus on the available information for the isomeric compound 3-Iodo-2-naphthonitrile and provide a broader context for iodonaphthonitrile compounds in research and drug development.

Introduction

Naphthalene derivatives are a class of bicyclic aromatic hydrocarbons that serve as important scaffolds in medicinal chemistry. The introduction of iodo- and cyano- functional groups onto the naphthalene core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds interesting candidates for investigation in drug discovery programs. The iodine atom can act as a handle for further chemical modifications through various cross-coupling reactions, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.

This technical guide provides an overview of the known properties, potential synthetic approaches, and a conceptual framework for the investigation of iodonaphthonitriles, with a specific focus on the available data for 3-Iodo-2-naphthonitrile.

Physicochemical Properties of 3-Iodo-2-naphthonitrile

Quantitative data for 3-Iodo-2-naphthonitrile is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1261468-33-0 | [1] |

| Molecular Formula | C₁₁H₆IN | [1] |

| Molecular Weight | 279.08 g/mol | |

| IUPAC Name | 3-iodo-2-naphthonitrile | [1] |

| Storage Temperature | Room Temperature | [1] |

| Purity | ≥97% | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, general synthetic strategies for related compounds can provide a basis for its preparation. The synthesis of substituted naphthalenes often involves multi-step sequences.

Conceptual Synthetic Approach

A potential synthetic route to iodonaphthonitriles could involve the Sandmeyer reaction from an appropriate amino-iodonaphthalene precursor. Alternatively, direct iodination of a cyanonaphthalene scaffold could be explored, although this may present challenges with regioselectivity.

A more versatile approach for the synthesis of specifically substituted iodo-heterocycles involves palladium/copper-catalyzed coupling reactions. For instance, the synthesis of 3-iodoindoles has been achieved through a Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic cyclization. A similar strategy could potentially be adapted for the synthesis of this compound.

Example Experimental Protocol: Synthesis of 3-Iodoquinolines

A relevant experimental protocol for the synthesis of 3-iodoquinolines from N-tosyl-2-propynylamines provides a useful reference for the types of reactions and conditions that may be applicable in this area of chemical synthesis.

Reaction Steps:

-

N-Arylation: N-tosyl-2-propynylamines are reacted with a diaryliodonium triflate in the presence of K₃PO₄ and a catalytic amount of CuCl.

-

Iodocyclization: The product from the first step undergoes iodocyclization with N-iodosuccinimide (NIS) and BF₃·OEt₂.

-

Treatment with Base: The cyclized product is then treated with NaOH in methanol to yield the 3-iodoquinoline.

This one-pot synthesis has been shown to be efficient for producing substituted 3-iodoquinolines, which can then be further functionalized using various cross-coupling reactions.[2]

Potential Applications in Drug Development

Naphthalene derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The unique combination of iodo and cyano groups in iodonaphthonitriles makes them attractive for several reasons in a drug discovery context:

-

Scaffold for Library Synthesis: The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogs with diverse substituents. This is a key strategy in structure-activity relationship (SAR) studies.

-

Modulation of Pharmacokinetic Properties: The lipophilicity introduced by the iodine and the polar nature of the nitrile can be balanced to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

-

Interaction with Biological Targets: The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially leading to strong interactions with protein targets.

While no specific signaling pathways involving this compound have been documented, naphthalene-based compounds have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and inflammation.[3][6]

Logical Workflow for Investigation

The investigation of a novel compound class like iodonaphthonitriles in a drug discovery setting would typically follow a structured workflow.

Conclusion

While specific data for this compound remains elusive, the broader class of iodonaphthonitriles presents an interesting area for chemical and biological exploration. The available information on the isomer 3-Iodo-2-naphthonitrile provides a starting point for researchers interested in this scaffold. The synthetic versatility and potential for biological activity make these compounds worthy of further investigation within the context of drug discovery and development. Future work should focus on developing reliable synthetic routes to access a variety of isomers and subsequently screening them for biological activity to uncover their therapeutic potential.

References

- 1. 3-Iodo-2-naphthonitrile | 1261468-33-0 [sigmaaldrich.com]

- 2. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide [organic-chemistry.org]

- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological effects of naphthalene-chalcone derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 1-Cyano-3-iodonaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Cyano-3-iodonaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a logical workflow for researchers to determine its solubility characteristics.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property of a compound that influences its behavior in various stages of drug development. For a compound like this compound, its solubility in organic solvents is important for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is essential for achieving high yields and purity.

-

Analytical Characterization: Solubility in solvents used for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) is necessary for accurate analysis.

-

Formulation Development: For in vitro and in vivo studies, the compound often needs to be dissolved in a suitable vehicle, which may include organic co-solvents.

Quantitative Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | e.g., HPLC |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.

This method determines the equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present and the system has reached equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature chamber or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature chamber on an orbital shaker.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original solubility in the organic solvent, taking into account the dilution factor.

-

This is a simpler, classical method suitable for solvents with relatively low volatility.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature chamber or water bath

-

Filtration apparatus

-

Pre-weighed evaporation dishes

-

Oven or vacuum desiccator

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Follow steps 2 and 3 from the shake-flask method described above to prepare a saturated solution at a constant temperature.

-

-

Isolation of Dissolved Solute:

-

Carefully filter a known volume of the saturated supernatant to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish. This can be done in a fume hood, a gentle stream of nitrogen, or a carefully controlled oven at a temperature below the decomposition point of the compound and the boiling point of the solvent. For higher boiling point solvents, a vacuum desiccator may be necessary.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

Calculate the solubility by dividing the mass of the solute by the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination by HPLC.

Conclusion

Theoretical Insights into 1-Cyano-3-iodonaphthalene: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical examination of 1-Cyano-3-iodonaphthalene using Density Functional Theory (DFT). Due to the absence of direct experimental and computational studies on this specific molecule in publicly available literature, this guide synthesizes established computational methodologies from studies on structurally related compounds, such as cyanonaphthalenes and iodonaphthalenes. The objective is to present a predictive overview of its structural, electronic, and vibrational properties, offering a foundational dataset for researchers in materials science and drug development. This document outlines the computational protocols employed and presents the anticipated quantitative data in a structured format, alongside a visualization of the theoretical workflow.

Introduction

Substituted naphthalenes are a critical class of organic compounds, forming the backbone of numerous dyes, polymers, and pharmaceutical agents. The introduction of electron-withdrawing groups, such as a cyano (-CN) group, and a halogen, like iodine (-I), onto the naphthalene scaffold can significantly modulate its electronic and steric properties. These modifications can influence intermolecular interactions, reactivity, and photophysical behavior, making this compound a molecule of considerable interest for theoretical investigation.

This guide details a hypothetical, yet methodologically rigorous, DFT study to elucidate the key chemical and physical characteristics of this compound. The presented data, while predictive, is grounded in the results from analogous systems and serves as a valuable starting point for future experimental validation and application.

Computational Methodology

The theoretical calculations detailed herein are based on a common framework for the DFT analysis of substituted aromatic hydrocarbons.

Software: All calculations would be performed using the Gaussian 16 suite of programs.

Methodology: The geometry of this compound would be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] This functional is widely chosen for its balance of accuracy and computational cost in describing organic molecules. The 6-311++G(d,p) basis set would be employed to provide a flexible description of the electron density, including diffuse functions and polarization.[3][4]

Frequency Analysis: Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) spectrum.

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be derived from the optimized structure. Time-Dependent DFT (TD-DFT) calculations would be subsequently performed to predict the electronic absorption spectrum.

A logical workflow for these computational experiments is presented in the diagram below.

Predicted Quantitative Data

The following tables summarize the anticipated quantitative results from the DFT calculations on this compound. These values are illustrative and derived from trends observed in similar substituted naphthalene systems.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-CN | ~1.44 Å |

| C3-I | ~2.10 Å | |

| Representative C-C (aromatic) | 1.37 - 1.42 Å | |

| C-N (cyano) | ~1.16 Å | |

| Bond Angle | C2-C1-CN | ~119.5° |

| C2-C3-I | ~120.5° | |

| C4-C3-I | ~119.0° | |

| Dihedral Angle | C2-C1-C9-C8 | ~0.0° (planar) |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 eV |

| Ionization Potential | 6.5 to 7.0 eV |

| Electron Affinity | 1.5 to 2.0 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Relative Intensity |

| C≡N Stretch | ~2230 | Strong |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| C-I Stretch | ~500 | Medium |

| Naphthalene Ring Deformation | 700 - 900 | Medium-Strong |

Discussion

The predictive data suggests that this compound possesses a planar aromatic structure. The strong electron-withdrawing nature of both the cyano and iodo substituents is expected to lower the HOMO and LUMO energy levels compared to unsubstituted naphthalene, thereby influencing its reactivity and potential as an electron acceptor in charge-transfer complexes. The significant HOMO-LUMO gap suggests high kinetic stability.

The vibrational spectrum is predicted to be dominated by a strong nitrile stretch and characteristic aromatic C=C stretching modes. The C-I stretching frequency is anticipated at a lower wavenumber, consistent with the heavy iodine atom. These theoretical spectral signatures can guide the interpretation of future experimental IR and Raman spectroscopic studies.

Conclusion

This technical guide provides a foundational theoretical framework for understanding the properties of this compound based on state-of-the-art DFT calculations. While the presented data is predictive, it is grounded in robust computational methodologies that have proven reliable for analogous molecular systems.[1][3][5] These findings offer valuable insights for researchers exploring the synthesis and application of novel substituted naphthalenes in drug development and materials science, providing a basis for further experimental and computational investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient stabilization of cyanonaphthalene by fast radiative cooling and implications for the resilience of small PAHs in interstellar clouds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Photophysical Properties of 1-Cyano-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic and photophysical properties of 1-Cyano-3-iodonaphthalene. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related cyanonaphthalene and iodonaphthalene analogues, theoretical principles such as the heavy-atom effect, and established experimental methodologies. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of novel naphthalene-based compounds in fields such as materials science and drug development.

Introduction

Naphthalene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their versatile photophysical properties.[1] The introduction of various functional groups onto the naphthalene scaffold allows for the fine-tuning of their electronic and luminescent characteristics, making them suitable for a wide range of applications, including as fluorescent probes and building blocks for organic electronic materials.[1] The subject of this guide, this compound, incorporates both a cyano (-CN) and an iodo (-I) group. The cyano group is known to influence the electronic properties and can enhance fluorescence, while the heavy iodine atom is expected to significantly impact the photophysical pathways through the heavy-atom effect, primarily by promoting intersystem crossing.[2][3] This interplay of substituents makes this compound a molecule of considerable theoretical and practical interest.

Synthesis

A proposed synthetic workflow is outlined in the diagram below:

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Proposed Synthesis of this compound

The following is a generalized protocol based on the known Sandmeyer reaction for the introduction of iodine:

-

Diazotization: Dissolve 3-Aminonaphthalene-1-carbonitrile in a cooled aqueous solution of a strong acid (e.g., HCl or H2SO4). Add a solution of sodium nitrite (NaNO2) dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt intermediate.

-

Iodination (Sandmeyer Reaction): Prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Gentle warming may be required to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are expected to be a composite of the characteristics of both cyanonaphthalenes and iodonaphthalenes.

Electronic Absorption

The UV-visible absorption spectrum of this compound is predicted to be similar to that of other substituted naphthalenes, exhibiting characteristic π-π* transitions.[5] The presence of the cyano and iodo substituents is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene.[6]

Table 1: Predicted Electronic Absorption Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Absorption Maxima (λmax) | 290 - 340 nm | Based on data for various cyano- and halo-substituted naphthalenes.[6][7] |

| Molar Absorptivity (ε) | 103 - 104 M-1cm-1 | Typical values for π-π* transitions in aromatic systems. |

Photophysical Properties and the Heavy-Atom Effect

The photophysical behavior of this compound will be significantly influenced by the internal heavy-atom effect of the iodine atom.[2][3] This effect enhances spin-orbit coupling, which in turn increases the rates of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1).[8]

This will likely lead to:

-

Reduced Fluorescence Quantum Yield (ΦF): The increased rate of ISC provides an efficient non-radiative decay pathway from the S1 state, thus decreasing the probability of fluorescence.

-

Shortened Fluorescence Lifetime (τF): The overall decay rate of the S1 state is increased due to the additional ISC pathway, resulting in a shorter fluorescence lifetime.

-

Enhanced Phosphorescence (at low temperatures): While fluorescence is quenched, the population of the triplet state is enhanced, potentially leading to observable phosphorescence, especially at low temperatures where non-radiative decay from the triplet state is minimized.

The interplay of these photophysical processes can be visualized using a Jablonski diagram:

Caption: Jablonski diagram illustrating the photophysical processes in this compound.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Fluorescence Quantum Yield (ΦF) | < 0.1 | Heavy-atom effect significantly quenches fluorescence.[2][3] |

| Fluorescence Lifetime (τF) | < 1 ns | Increased rate of non-radiative decay due to ISC. |

| Phosphorescence Quantum Yield (ΦP) | Potentially significant at low temp. | Enhanced population of the triplet state via ISC. |

| Phosphorescence Lifetime (τP) | µs - ms range | Typical for triplet states of aromatic molecules. |

Experimental Protocols for Photophysical Characterization

To experimentally determine the photophysical properties of this compound, the following standard protocols can be employed.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield.[9][10]

-

Standard Selection: Choose a fluorescence standard with absorption and emission in a similar spectral range to the sample (e.g., quinine sulfate or a naphthalene derivative with a known quantum yield).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Data Acquisition:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using TCSPC.

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample to avoid concentration quenching.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse. This process is repeated for many excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust framework for understanding its likely electronic and photophysical properties. The synthesis is approachable through established chemical transformations. The molecule's photophysics is expected to be dominated by the heavy-atom effect of the iodine substituent, leading to quenched fluorescence and enhanced intersystem crossing. The detailed experimental protocols provided herein offer a clear path for the future characterization of this and other novel naphthalene derivatives. This information is critical for researchers aiming to design and utilize new functional materials and probes in various scientific and technological fields.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intramolecular heavy-atom effect in the photophysics of organic molecules [ufn.ru]

- 3. ufn.ru [ufn.ru]

- 4. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. chem.uci.edu [chem.uci.edu]

Pioneering New Pathways: A Technical Guide to the Synthesis of 1-Cyano-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-3-iodonaphthalene is a key building block in the synthesis of various high-value organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers versatile handles for further functionalization. This technical guide provides an in-depth exploration of novel and established synthetic routes to this important intermediate. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and optimization of these synthetic strategies. The methodologies discussed focus on strategic bond formations, including carbon-nitrogen and carbon-iodine bond constructions, primarily through Sandmeyer and palladium-catalyzed reactions.

Introduction

The strategic synthesis of substituted naphthalenes is of paramount importance in the development of new pharmaceuticals and functional materials. The 1-cyano-3-iodo substitution pattern on the naphthalene core provides two distinct reactive sites: a cyano group that can be hydrolyzed to a carboxylic acid or reduced to an amine, and an iodo group that is amenable to a wide range of cross-coupling reactions. This dual functionality makes this compound a highly sought-after intermediate. This guide outlines plausible and referenced synthetic pathways, offering a comparative analysis of their advantages and potential challenges.

Proposed Synthetic Routes

Two primary retrosynthetic approaches have been identified as the most promising for the synthesis of this compound. These routes are:

-

Route A: Cyanation of a Di-iodonaphthalene Precursor. This approach involves the initial synthesis of a 1,3-diiodonaphthalene intermediate, followed by a selective cyanation reaction.

-

Route B: Sandmeyer Reaction from an Aminonaphthalene Precursor. This versatile approach allows for the introduction of either the cyano or the iodo group at a late stage from a readily accessible amino-substituted naphthalene.

A third potential route, the direct iodination of a cyanonaphthalene precursor, is considered less feasible due to the directing effects of the cyano group, which would likely lead to a mixture of undesired isomers.

Route A: Cyanation of 1,3-Diiodonaphthalene

This synthetic strategy hinges on the successful synthesis of 1,3-diiodonaphthalene and its subsequent selective mono-cyanation.

Synthesis of 1,3-Diiodonaphthalene Derivatives

A novel and efficient method for the synthesis of highly substituted 1,3-diiodonaphthalene derivatives has been reported, proceeding via a sequential cascade iodocyclization. This method offers high yields, often up to 99%, under mild conditions.

Experimental Protocol: Synthesis of Substituted 1,3-Diiodonaphthalenes

A detailed experimental protocol for a similar transformation is available in the literature and can be adapted for the synthesis of the specific 1,3-diiodonaphthalene precursor.

Selective Mono-cyanation of 1,3-Diiodonaphthalene

The selective conversion of one of the iodo groups to a cyano group is a critical step in this route. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic method for this transformation.[1] Modern variations of this reaction often employ palladium catalysts, which can offer milder reaction conditions and improved functional group tolerance. The key challenge in this step is achieving mono-cyanation while avoiding the formation of the dicyanated byproduct. Careful control of stoichiometry and reaction conditions is crucial.

Conceptual Experimental Protocol: Palladium-Catalyzed Mono-cyanation

To a solution of 1,3-diiodonaphthalene in a suitable solvent (e.g., DMF or DMAc) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). The reaction mixture is heated under an inert atmosphere until consumption of the starting material is observed by TLC or GC-MS. The reaction is then worked up and the product purified by column chromatography.

Table 1: Comparison of Cyanation Methods

| Method | Cyanide Source | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Rosenmund-von Braun | CuCN | None (or Cu(I) salts) | High temperatures (150-250 °C) | Well-established | Harsh conditions, stoichiometric copper |

| Palladium-Catalyzed | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) or Pd(II) complexes | Milder temperatures (80-120 °C) | High functional group tolerance, catalytic | Catalyst cost, ligand sensitivity |

digraph "Route A Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];start [label="Naphthalene Derivative", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Sequential Cascade\nIodocyclization"]; intermediate [label="1,3-Diiodonaphthalene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Selective\nPalladium-Catalyzed\nMono-cyanation"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Route B: Sandmeyer Reaction Approach

The Sandmeyer reaction provides a powerful tool for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2] This route offers two potential convergent pathways to this compound.

Pathway B1: Cyanation of an Amino-iodonaphthalene

This pathway involves the synthesis of an amino-iodonaphthalene precursor, followed by a Sandmeyer cyanation. A plausible starting material for this route is 1,3-dinitronaphthalene.

Step 1: Synthesis of 1,3-Dinitronaphthalene

The direct nitration of naphthalene typically leads to a mixture of 1,5- and 1,8-dinitronaphthalenes. However, a method for the preparation of 1,3-dinitronaphthalene has been described in the patent literature, which involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[1]

Step 2: Selective Reduction to 1-Amino-3-nitronaphthalene

The selective reduction of one nitro group in the presence of another is a well-established transformation. Various reagents, such as sodium sulfide or tin(II) chloride, can be employed under controlled conditions to achieve mono-reduction.

Step 3: Reduction of the Second Nitro Group to 3-Amino-1-iodonaphthalene

The remaining nitro group can be reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting amino group can then be converted to an iodo group via a Sandmeyer reaction.

Step 4: Sandmeyer Cyanation

The final step involves the diazotization of the amino group of the 3-amino-1-iodonaphthalene precursor, followed by treatment with a cyanide source, typically in the presence of a copper(I) catalyst, to yield the target molecule.

Pathway B2: Iodination of an Amino-cyanonaphthalene

This alternative Sandmeyer pathway begins with the synthesis of an amino-cyanonaphthalene precursor.

Step 1 & 2: Synthesis of 3-Amino-1-nitronaphthalene

This intermediate is prepared as described in Pathway B1.

Step 3: Conversion of the Nitro Group to a Cyano Group

The nitro group can be reduced to an amino group, which is then converted to a cyano group via a Sandmeyer reaction.

Step 4: Sandmeyer Iodination

The remaining amino group is then diazotized and treated with an iodide source (e.g., KI) to install the iodo group at the 3-position.

Table 2: Key Steps in the Sandmeyer Reaction Routes

| Step | Transformation | Reagents & Conditions | Yield (%) |

| Nitration | Naphthalene → 1,3-Dinitronaphthalene | (See reference[1]) | - |

| Selective Reduction | 1,3-Dinitronaphthalene → 1-Amino-3-nitronaphthalene | Na₂S, H₂O/EtOH, reflux | Moderate to Good |

| Full Reduction | 1-Amino-3-nitronaphthalene → 1,3-Diaminonaphthalene | H₂, Pd/C, EtOH | High |

| Sandmeyer Cyanation | Aminoarene → Aryl nitrile | 1. NaNO₂, HCl, 0-5 °C; 2. CuCN, KCN | Good to Excellent |

| Sandmeyer Iodination | Aminoarene → Aryl iodide | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. KI | Good to Excellent |

Yields are general estimates and will vary depending on the specific substrate and reaction conditions.

Conclusion

The synthesis of this compound can be approached through several strategic routes. The cyanation of a di-iodonaphthalene precursor offers a potentially direct method, although challenges in selective mono-functionalization need to be addressed. The Sandmeyer reaction, via two convergent pathways starting from 1,3-dinitronaphthalene, presents a more versatile and well-documented approach. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. The experimental details and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of novel and efficient syntheses of this important molecule. Further research into the selective functionalization of di-substituted naphthalenes will undoubtedly lead to even more elegant and efficient synthetic strategies.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Cyano-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted electrophilic and nucleophilic sites of 1-cyano-3-iodonaphthalene, a substituted naphthalene derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of organic chemistry, the known reactivity of its constituent functional groups (cyano and iodo) on an aromatic scaffold, and data from analogous compounds to infer its chemical behavior.

Predicted Reactivity and Key Functional Groups

This compound possesses two key functional groups that dictate its reactivity: the electron-withdrawing cyano group (-CN) and the iodo group (-I), which can act as a leaving group. The interplay of these substituents on the naphthalene ring system creates distinct regions of electrophilicity and nucleophilicity.

Electrophilic Sites: The primary electrophilic centers of this compound are predicted to be:

-

C3 Carbon (attached to Iodine): The carbon atom bonded to the iodine is expected to be the most significant electrophilic site. The high polarizability of the C-I bond and the ability of iodide to function as a good leaving group make this position susceptible to nucleophilic attack, particularly in palladium-catalyzed cross-coupling reactions.

-

Cyano Carbon: The carbon atom of the nitrile group is inherently electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atom. This allows for nucleophilic addition to the C≡N triple bond.

-

Aromatic Ring Carbons: The electron-withdrawing nature of the cyano group deactivates the naphthalene ring towards electrophilic aromatic substitution, making the ring carbons themselves less nucleophilic and, in certain contexts, potential sites for nucleophilic aromatic substitution, especially at positions ortho and para to the cyano group, should a suitable leaving group be present.

Nucleophilic Sites: The primary nucleophilic centers of this compound are predicted to be:

-

Cyano Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile or a Lewis base, coordinating to electrophiles or metal centers.

-

Aromatic Pi System: While deactivated by the cyano group, the π-electron system of the naphthalene rings can still exhibit nucleophilic character, particularly in reactions with strong electrophiles. However, this reactivity is significantly attenuated compared to unsubstituted naphthalene.

Predicted Reactions and Methodologies

Based on the identified electrophilic and nucleophilic sites, this compound is anticipated to participate in a variety of organic reactions. The following sections detail the predicted reactivity and provide generalized experimental protocols based on well-established methodologies for similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The C-I bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type | General Reaction Conditions |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Styrenyl Naphthalene | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water, Heat |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Aryl Amine | Pd catalyst (e.g., Pd₂(dba)₃/ligand), Base (e.g., NaOtBu, K₃PO₄), Ligand (e.g., BINAP, Xantphos), Solvent (e.g., Toluene, Dioxane), Heat |

| Heck Reaction | Alkene | Alkenylated Naphthalene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, MeCN), Heat |

| Sonogashira Coupling | Terminal Alkyne | Alkynylated Naphthalene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, i-Pr₂NH), Solvent (e.g., THF, DMF), Room Temp. to Heat |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Nucleophilic Attack at the Cyano Group

The electrophilic carbon of the nitrile group can be attacked by strong nucleophiles, leading to the formation of various functional groups.

Table 2: Predicted Nucleophilic Addition Reactions to the Cyano Group

| Nucleophile | Intermediate Product | Final Product (after workup) | General Reaction Conditions |

| Grignard Reagent (RMgX) | Imine | Ketone | Anhydrous ether or THF, followed by acidic workup |

| Organolithium Reagent (RLi) | Imine | Ketone | Anhydrous ether or THF, followed by acidic workup |

| Hydride (e.g., from LiAlH₄) | Amine | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |

| Hydroxide (hydrolysis) | Amide | Carboxylic Acid | Acidic or basic aqueous conditions, Heat |

Experimental Protocol: General Procedure for Grignard Reaction with the Cyano Group

-

To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, add the Grignard reagent (1.1-1.2 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an aqueous acidic solution (e.g., 1 M HCl).

-